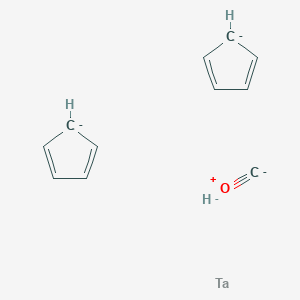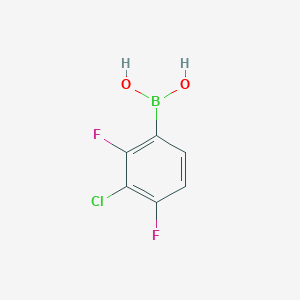
3-Chloro-2,4-difluorophenylboronic acid
Descripción general
Descripción
3-Chloro-2,4-difluorophenylboronic acid is a type of organoboron compound. It has been used as a reactant in the synthesis of various organic compounds . For instance, it has been used in the synthesis of 2-bromo-3-hexyl-5-(4-iodophenyl)thiophene, which has shown high anti-thrombolytic activity .
Synthesis Analysis
The synthesis of 3-Chloro-2,4-difluorophenylboronic acid involves catalytic protodeboronation of pinacol boronic esters utilizing a radical approach . This process is not well developed compared to the many protocols available on the functionalizing deboronation of alkyl boronic esters .
Molecular Structure Analysis
The molecular structure of 3-Chloro-2,4-difluorophenylboronic acid is characterized by the presence of a boronic acid group attached to a benzene ring, which is further substituted with chlorine and fluorine atoms . The planar structure of the benzene ring and the spatial arrangement of the substituents play a crucial role in determining the chemical properties of this compound .
Chemical Reactions Analysis
3-Chloro-2,4-difluorophenylboronic acid has been used as a reactant in various chemical reactions. For instance, it has been used in Suzuki cross-coupling reactions with aryl and heteroaryl halides . It has also been used in the synthesis of fluorinated biaryl derivatives and flurodiarylmethanols by reacting with aryl aldehydes using a Ni catalyst .
Aplicaciones Científicas De Investigación
Suzuki-Miyaura Cross-Coupling Reactions
Boronic acids, including 3-Chloro-2,4-difluorophenylboronic acid, are widely used in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross coupling reaction, used to form carbon-carbon bonds.
Synthesis of Biaryl Derivatives
3,4-Difluorophenylboronic acid, a similar compound, can be used to prepare fluorinated biaryl derivatives via Suzuki cross-coupling reaction with aryl and heteroaryl halides .
Rhodium-Catalyzed Asymmetric Addition Reactions
Another application of similar compounds is in Rhodium-catalyzed asymmetric addition reactions . This type of reaction is used to create chiral molecules, which are important in many areas of chemistry, including pharmaceuticals.
Palladium-Catalyzed Oxidative Cross-Coupling Reaction
Compounds like 3-Chloro-4-fluorophenylboronic acid can be used in palladium-catalyzed oxidative cross-coupling reactions . This reaction is used to form carbon-carbon bonds, similar to the Suzuki-Miyaura reaction.
Synthesis of Fluorodiarylmethanols
3-Chloro-4-fluorophenylboronic acid can be used to synthesize flurodiarylmethanols by reacting with aryl aldehydes using a Nickel catalyst .
End Group Capping
2,4-Difluorophenylboronic acid, a similar compound, can be used for end group capping . This process is used in polymer chemistry to control the properties of the resulting polymer.
Mecanismo De Acción
Target of Action
The primary target of 3-Chloro-2,4-difluorophenylboronic acid is the formation of carbon-carbon bonds in organic synthesis . This compound is a boron reagent used in Suzuki-Miyaura cross-coupling reactions , a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki-Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd-C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is the primary biochemical pathway affected by 3-Chloro-2,4-difluorophenylboronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s action can lead to the formation of fluorinated biaryl derivatives via Suzuki cross-coupling reaction with aryl and heteroaryl halides .
Pharmacokinetics
It’s known that the compound is a solid at room temperature . It’s also important to note that the compound’s bioavailability, distribution, metabolism, and excretion would be influenced by its chemical properties and the specific conditions under which it is used.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules . For example, it can lead to the formation of fluorinated biaryl derivatives .
Action Environment
The action of 3-Chloro-2,4-difluorophenylboronic acid is influenced by environmental factors such as temperature and the presence of other reactants . The compound is typically used under mild and functional group tolerant reaction conditions . It’s also important to note that the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability .
Safety and Hazards
3-Chloro-2,4-difluorophenylboronic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .
Propiedades
IUPAC Name |
(3-chloro-2,4-difluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BClF2O2/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZRHYMTLJNUTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)F)Cl)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00394971 | |
| Record name | 3-Chloro-2,4-difluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00394971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2,4-difluorophenylboronic acid | |
CAS RN |
1310384-18-9 | |
| Record name | B-(3-Chloro-2,4-difluorophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1310384-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-2,4-difluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00394971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



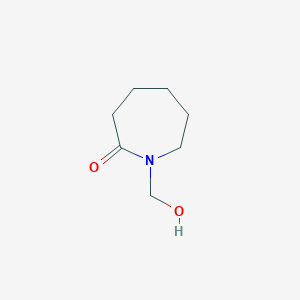

![1-(2-Methyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B88544.png)
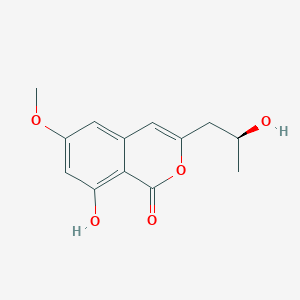
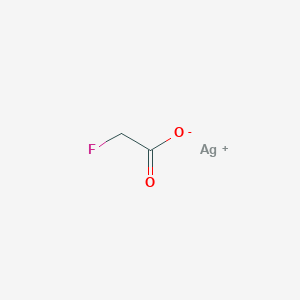


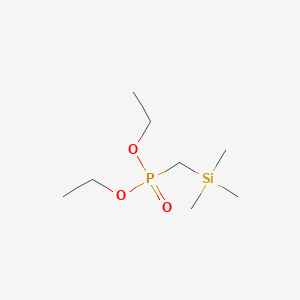
![1,2-Ethanediamine, N-(1,3-dimethylbutylidene)-N'-[2-[(1,3-dimethylbutylidene)amino]ethyl]-](/img/structure/B88558.png)
